molecular formula C20H16N4O3 B11184818 methyl 3-oxo-2-phenyl-5-(phenylamino)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

methyl 3-oxo-2-phenyl-5-(phenylamino)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11184818
M. Wt: 360.4 g/mol
InChI Key: DFXMOCCCZGHCID-UHFFFAOYSA-N
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Description

METHYL 3-OXO-2-PHENYL-5-(PHENYLAMINO)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as phenyl and phenylamino groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-OXO-2-PHENYL-5-(PHENYLAMINO)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of a phenylhydrazine derivative with an appropriate β-keto ester, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-OXO-2-PHENYL-5-(PHENYLAMINO)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts such as sulfuric acid, sodium hydroxide.

    Solvents: Ethanol, methanol, tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

METHYL 3-OXO-2-PHENYL-5-(PHENYLAMINO)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 3-OXO-2-PHENYL-5-(PHENYLAMINO)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives with different substituents, such as:

  • METHYL 3-OXO-2-PHENYL-5-(METHYLAMINO)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE
  • METHYL 3-OXO-2-PHENYL-5-(ETHYLAMINO)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 3-OXO-2-PHENYL-5-(PHENYLAMINO)-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the phenylamino group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 5-anilino-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C20H16N4O3/c1-27-20(26)17-13-23(21-14-8-4-2-5-9-14)12-16-18(17)22-24(19(16)25)15-10-6-3-7-11-15/h2-13,21H,1H3

InChI Key

DFXMOCCCZGHCID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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